2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group (-SH) can be oxidized to form a disulfide bond.
Reduction: : The nitro group (-NO2) can be reduced to an amine (-NH2).
Substitution: : The amino group (-NH2) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: : Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are commonly used for reduction.
Substitution: : Alkyl halides and a base such as potassium carbonate (K2CO3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: : Disulfides
Reduction: : Amines
Substitution: : Various substituted amides and esters
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely used in drug discovery and material science.
Biology
The biological activity of triazoles has been extensively studied, with many derivatives showing antimicrobial, antifungal, and anticancer properties. This compound may be used as a lead structure for developing new therapeutic agents.
Medicine
Triazoles are known for their ability to inhibit enzymes such as cytochrome P450, which is crucial in drug metabolism. This compound could be explored for its potential as an enzyme inhibitor in the treatment of various diseases.
Industry
In material science, triazoles are used in the development of polymers and coatings due to their thermal stability and resistance to degradation. This compound could be used to create advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
5-(pyridin-4-yl)-1,2,4-triazole-3-thione
Uniqueness
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of the dimethoxyphenyl group. These structural features may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-14-8-9-15(16(11-14)27-2)21-18(25)12-28-19-23-22-17(24(19)20)10-13-6-4-3-5-7-13/h3-9,11H,10,12,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQHWHMZFLACCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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